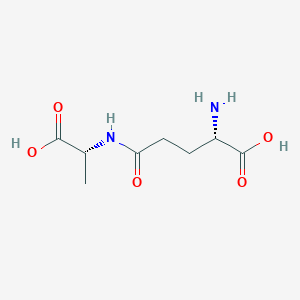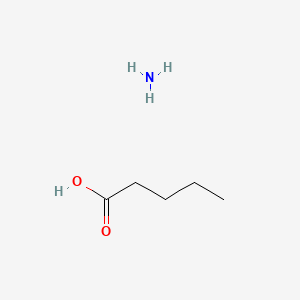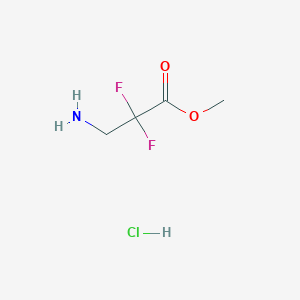
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group (-NH2), a benzyl group (a benzene ring attached to a methylene bridge), and a nitrile group (-CN) attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A facile one-pot synthesis method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported MnO2 as a recyclable catalyst in water at room temperature.
Multicomponent Reactions: Another approach is the multicomponent reaction involving the reaction of aromatic aldehydes with malononitrile and phenylhydrazine under optimized reaction conditions to yield the desired pyrazole derivative.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring the use of efficient catalysts, and optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated pyrazoles, carboxylic acids, and ketones.
Reduction Products: Amines and amides.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.
Mécanisme D'action
Target of Action
The primary target of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is the enzyme 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in bacterial metabolism, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The docking score, a measure of the binding affinity between the compound and its target, was found to be -9.32 kcal/mol, indicating a strong interaction .
Biochemical Pathways
This disruption could lead to the death of the bacteria, thereby exerting an antimicrobial effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth through the disruption of metabolic processes . This results in its potential antimicrobial activity .
Applications De Recherche Scientifique
Chemistry: 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Similar structure but different substitution pattern.
3-Amino-4-pyrazolecarbonitrile: Different position of the amino group on the pyrazole ring.
5-Amino-1H-pyrazole-4-carbonitrile: Lacks the benzyl group.
Uniqueness: The presence of the benzyl group in 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile provides unique chemical and biological properties compared to its analogs, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
3-amino-5-benzyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-9-10(14-15-11(9)13)6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBVRUAMOKCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NN2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)










